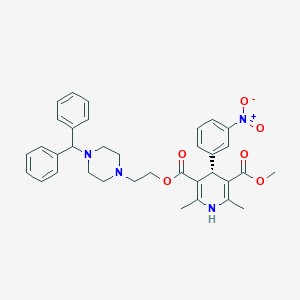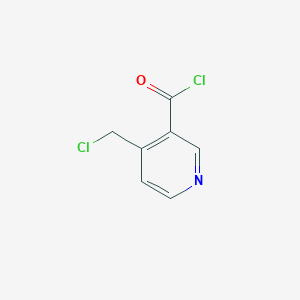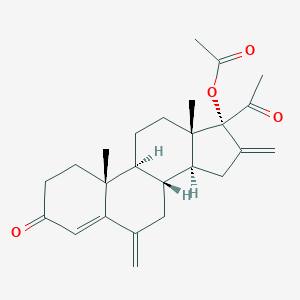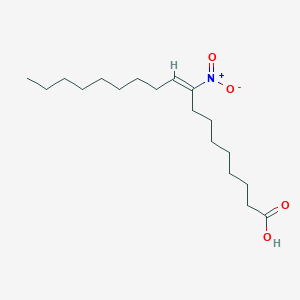
Ácido 9-nitro-9E-octadecenoico
Descripción general
Descripción
9-nitro-9E-octadecenoic acid is a nitrated fatty acid that has been identified as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARgamma) and also functions as a nitric oxide (NO) donor. This compound is one of the regioisomers of nitrooleic acid, specifically the (E)-9 isomer, which is synthesized from cis-cyclooctene. Its ability to release NO has been confirmed through preliminary chemiluminescence NO detection studies .
Synthesis Analysis
The synthesis of 9-nitro-9E-octadecenoic acid involves a Henry condensation between a nine-carbon nitro component and a nine-carbon aldehyde. This specific preparation is the first of its kind for the two regioisomers of nitrooleic acid, with the (E)-9-nitrooctadec-9-enoic acid being one of the products of this novel synthetic route. The starting materials for the synthesis include cis-cyclooctene and monomethyl azelate, which lead to the formation of the desired nitrated fatty acid .
Molecular Structure Analysis
The molecular structure of 9-nitro-9E-octadecenoic acid includes a nitro group attached to the ninth carbon of an octadecenoic acid, which is an 18-carbon chain with a single double bond in the E (trans) configuration. The presence of the nitro group at this specific position is crucial for its biological activity as a PPARgamma ligand and NO donor .
Chemical Reactions Analysis
The reaction of nitrogen dioxide (NO2) with cis-9-octadecenoic acid, a related compound to 9-nitro-9E-octadecenoic acid, has been studied to understand the chemical behavior of nitrated fatty acids. NO2 reacts with the double bond by reversible addition to form a nitro substituted carbon-centered radical. This intermediate can undergo cis-trans isomerization with kinetic parameters of kx = 6.4 mol^−1s^−1, logAx = 8.8 l/mol·s, and Ex = 4.2 kcal/mol. The nitro substituted carbon-centered radical can further react with additional NO2 or with O2 if present. The effects of O2 and H2O on this addition reaction have been analyzed to clarify the reaction conditions and products .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 9-nitro-9E-octadecenoic acid are not detailed in the provided papers, the general properties can be inferred from its structure and the reactions it undergoes. As a fatty acid derivative, it is likely to be hydrophobic with a long carbon chain, and the presence of the nitro group introduces reactivity towards NO2, leading to the formation of radicals and potential isomerization. The ability to release NO suggests that it may have vasodilatory properties and could be involved in signaling pathways related to inflammation and vascular function .
Aplicaciones Científicas De Investigación
Medicina
El ácido 9-nitro-9E-octadecenoico es un ácido graso nitro que es un metabolito en los humanos . Los ácidos grasos nitro se han estudiado por sus propiedades terapéuticas . Se ha encontrado que tienen efectos antiinflamatorios y vasodilatadores, lo que podría usarse potencialmente en el tratamiento de enfermedades como la hipertensión y la aterosclerosis .
Producción de Biocombustibles
En el campo de la producción de biocombustibles, los ácidos grasos como el ácido 9-nitro-9E-octadecenoico podrían usarse potencialmente como una fuente de combustible renovable . La presencia de estos compuestos en el biodiesel impacta la buena estabilidad oxidativa y mejora positivamente el rendimiento del motor .
Industria alimentaria
Como ácido graso, el ácido 9-nitro-9E-octadecenoico podría tener aplicaciones potenciales en la industria alimentaria . Los ácidos grasos a menudo se utilizan en la preparación de alimentos por sus características de sabor y beneficios para la salud. Sin embargo, se necesitaría más investigación para determinar las aplicaciones específicas de este compuesto en la industria alimentaria.
Cosméticos
En la industria cosmética, los ácidos grasos a menudo se utilizan en la formulación de productos para el cuidado de la piel por sus propiedades hidratantes. El ácido 9-nitro-9E-octadecenoico, al ser un ácido graso, podría usarse potencialmente en tales formulaciones. Sin embargo, se necesitaría más investigación para confirmar su eficacia y seguridad para uso tópico .
Ciencia de materiales
En la ciencia de los materiales, los ácidos grasos a menudo se utilizan en la producción de jabones, detergentes y tensioactivos. El ácido 9-nitro-9E-octadecenoico podría usarse potencialmente en estas aplicaciones. Se necesitaría más investigación para determinar las propiedades específicas de este compuesto que lo harían adecuado para tales usos .
Mecanismo De Acción
Target of Action
9-Nitro-9E-octadecenoic acid, also known as (E)-9-nitrooctadec-9-enoic Acid, is a nitro fatty acid . It is a metabolite in humans . .
Mode of Action
Nitro fatty acids, in general, are known to have various biological roles, including acting as signaling molecules . They can also decompose or be metabolized to release nitric oxide .
Result of Action
Nitro fatty acids, such as this compound, can serve as potent endogenous ligands for PPARγ and can promote the differentiation of preadipocytes to adipocytes .
Propiedades
IUPAC Name |
(E)-9-nitrooctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAKBVRRVHWKV-SAPNQHFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316471 | |
| Record name | 9-Nitrooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875685-44-2 | |
| Record name | 9-Nitrooleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875685-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Nitrooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of (E)-9-nitrooctadec-9-enoic acid and its regioisomer, (E)-10-nitrooctadec-9-enoic acid, as described in the research?
A: The research outlines the first regio- and stereospecific syntheses of (E)-9-nitrooctadec-9-enoic acid (also called 9-nitro-9E-octadecenoic acid) and (E)-10-nitrooctadec-9-enoic acid. This is significant because these nitrated fatty acids are of biological interest due to their ability to act as endogenous peroxisome proliferator-activated receptor gamma (PPARgamma) ligands and nitric oxide (NO) donors []. The ability to synthesize these compounds specifically allows for further investigation into their biological activities and potential therapeutic applications.
Q2: What were the preliminary findings related to nitric oxide release from (E)-9-nitrooctadec-9-enoic acid and (E)-10-nitrooctadec-9-enoic acid?
A: Using chemiluminescence NO detection methods, the research demonstrated that both (E)-9-nitrooctadec-9-enoic acid and (E)-10-nitrooctadec-9-enoic acid are capable of releasing nitric oxide []. This finding supports their potential role as NO donors in biological systems, which could have implications for various physiological processes, including vasodilation and inflammation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




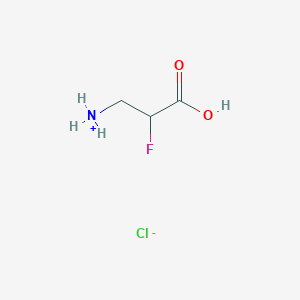



![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)

